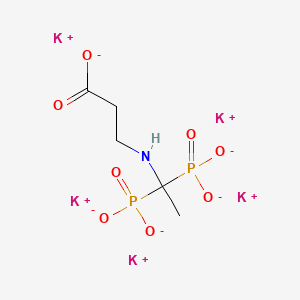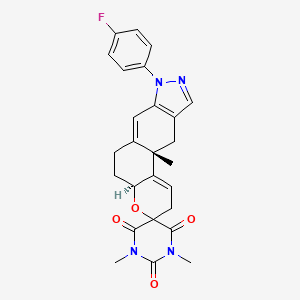
Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5'(2'H)-pyrimidine)-2',4',6'(1'H,3'H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1',3',11a-trimethyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5’(2’H)-pyrimidine)-2’,4’,6’(1’H,3’H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1’,3’,11a-trimethyl-, trans- is a complex organic compound with a spiro structure. This compound features multiple fused rings, including benzopyrano, indazole, and pyrimidine moieties, along with a fluorophenyl group. The presence of these diverse functional groups and structural motifs makes it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of each ring system and their subsequent fusion. Common synthetic routes may include:
Formation of the Benzopyrano Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate electrophiles.
Indazole Formation: Indazole rings are often synthesized via cyclization of hydrazines with ortho-substituted aromatic compounds.
Pyrimidine Synthesis: Pyrimidine rings can be formed through condensation reactions involving amidines and β-dicarbonyl compounds.
Spiro Compound Formation: The spiro linkage is typically introduced through cyclization reactions that form a new ring system attached to an existing ring at a single atom.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic routes to improve yield and scalability. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Its unique structure might be useful in the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structural complexity makes it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It could be used as a probe to study biological processes at the molecular level.
Medicine
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: As an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Production of active pharmaceutical ingredients (APIs).
作用機序
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
類似化合物との比較
Similar Compounds
Spirooxindoles: Compounds with a spiro linkage involving an oxindole moiety.
Spirocyclic Lactams: Spiro compounds with a lactam ring.
Fluorophenyl Derivatives: Compounds containing a fluorophenyl group.
Uniqueness
The uniqueness of Spiro((1)benzopyrano(5,6-F)indazole-3(2H),5’(2’H)-pyrimidine)-2’,4’,6’(1’H,3’H)-trione, 8-(4-fluorophenyl)-4a,5,6,8,11,11a-hexahydro-1’,3’,11a-trimethyl-, trans- lies in its combination of multiple fused rings and functional groups, which may confer unique chemical and biological properties.
特性
CAS番号 |
83982-92-7 |
|---|---|
分子式 |
C26H25FN4O4 |
分子量 |
476.5 g/mol |
IUPAC名 |
(4'aS,11'aS)-8'-(4-fluorophenyl)-1,3,11'a-trimethylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione |
InChI |
InChI=1S/C26H25FN4O4/c1-25-13-15-14-28-31(18-7-5-17(27)6-8-18)20(15)12-16(25)4-9-21-19(25)10-11-26(35-21)22(32)29(2)24(34)30(3)23(26)33/h5-8,10,12,14,21H,4,9,11,13H2,1-3H3/t21-,25-/m0/s1 |
InChIキー |
FKMSXFBMVJRWBB-OFVILXPXSA-N |
異性体SMILES |
C[C@]12CC3=C(C=C1CC[C@H]4C2=CCC5(O4)C(=O)N(C(=O)N(C5=O)C)C)N(N=C3)C6=CC=C(C=C6)F |
正規SMILES |
CC12CC3=C(C=C1CCC4C2=CCC5(O4)C(=O)N(C(=O)N(C5=O)C)C)N(N=C3)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


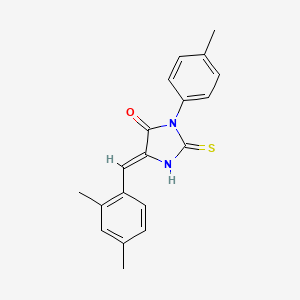
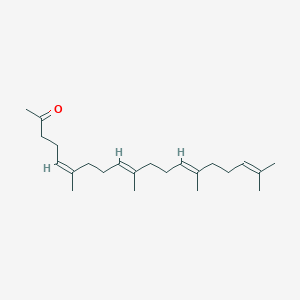
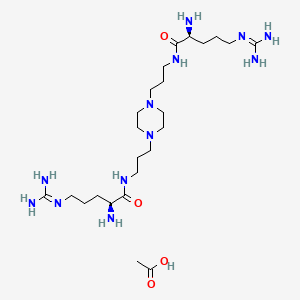
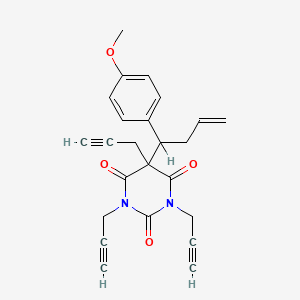
![fluoromethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15193280.png)
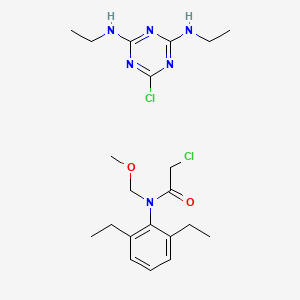
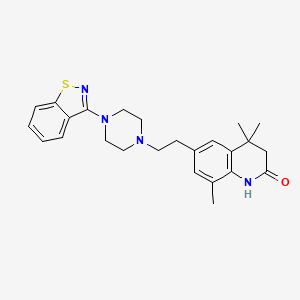
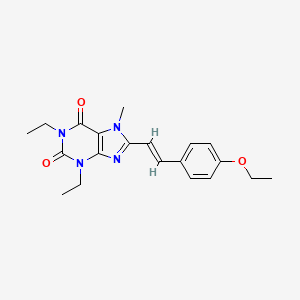

![Tetradecanoic acid, 2-[[3-[(1-oxotetradecyl)oxy]-2,2-bis[[(1-oxotetradecyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxotetradecyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B15193303.png)
